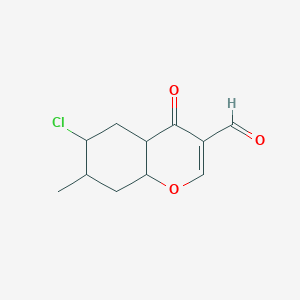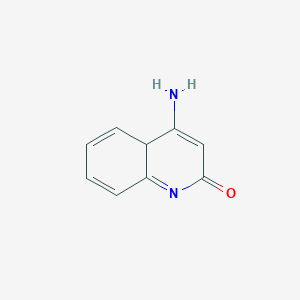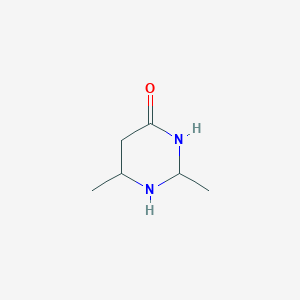
2,6-Dimethyl-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-hydroxypyrimidine is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 2 and 4, and a hydroxyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide, followed by heating to reflux. The resulting product is then treated with formic acid or acetic acid to yield 2,4-Dimethyl-6-hydroxypyrimidine .
Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-6-hydroxypyrimidine may involve the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by neutralization with ammonia water. This method is advantageous due to its high recovery rate and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and substituted phenylboronic acids are used in nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include substituted pyrimidines, pyrimidinones, and dihydropyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethyl-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential use in developing anti-tubercular drugs and other therapeutic agents
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it acts as an inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition disrupts the bacterial DNA synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
2,6-Dimethyl-4-pyrimidinol: Similar in structure but differs in the position of the hydroxyl group.
2,4-Diamino-6-hydroxypyrimidine: Contains amino groups instead of methyl groups at positions 2 and 4
Uniqueness: 2,4-Dimethyl-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,6-dimethyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H12N2O/c1-4-3-6(9)8-5(2)7-4/h4-5,7H,3H2,1-2H3,(H,8,9) |
InChI Key |
UWLNVQOHTXGXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)
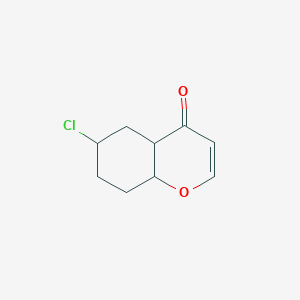
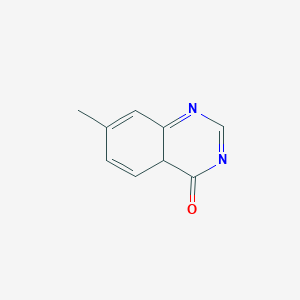
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15134655.png)
![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)
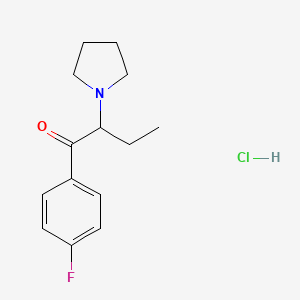
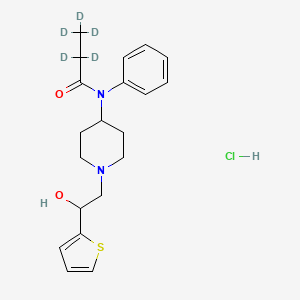
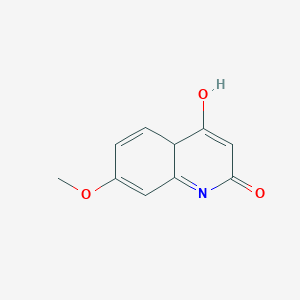
![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)
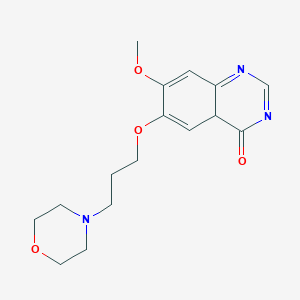
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
